molecular formula C19H27ClN4O2 B138985 Bimu 8 CAS No. 134296-40-5

Bimu 8

Número de catálogo B138985
Número CAS: 134296-40-5
Peso molecular: 378.9 g/mol
Clave InChI: NQYXXIUVFVOJCX-XZPOUAKSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bimu 8 is an agonist of the serotonin (5-HT) receptor subtype 5-HT4 . It also binds 5-HT3 receptors . The main action of Bimu 8 is to increase the rate of respiration by activating an area of the brain stem known as the pre-Botzinger complex .


Molecular Structure Analysis

Bimu 8 has a molecular weight of 377.89 and its formula is C19H26ClN4O2 . It contains a total of 54 bonds, including 28 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, and 6 aromatic bonds .

Aplicaciones Científicas De Investigación

BIMU 8: A Comprehensive Analysis of Scientific Research Applications

Neuroscience: BIMU-8 has been found to act at presynaptic GABAergic terminals, preventing fentanyl-induced depression of inhibitory postsynaptic currents. This suggests that BIMU-8 and other 5-hydroxytryptamine 4 agonists could be beneficial in modulating synaptic transmission and potentially treating conditions associated with GABAergic dysfunction .

Respiratory Medicine: The primary action of BIMU-8 is to increase the rate of respiration. It achieves this by activating the pre-Botzinger complex, a critical area of the brain stem involved in driving respiration. This makes BIMU-8 a potential therapeutic agent for respiratory conditions where increased respiratory rate is desired .

Safety And Hazards

Bimu 8 is identified as a skin irritant (Category 2, H315) according to the OSHA Hazards .

Propiedades

IUPAC Name

N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2.ClH/c1-12(2)22-16-6-4-5-7-17(16)23(19(22)25)18(24)20-13-10-14-8-9-15(11-13)21(14)3;/h4-7,12-15H,8-11H2,1-3H3,(H,20,24);1H/t13?,14-,15+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYXXIUVFVOJCX-XZPOUAKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895072
Record name BIMU 8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bimu 8

CAS RN

134296-40-5
Record name BIMU-8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134296405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIMU 8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bimu 8
Reactant of Route 2
Reactant of Route 2
Bimu 8
Reactant of Route 3
Reactant of Route 3
Bimu 8
Reactant of Route 4
Reactant of Route 4
Bimu 8
Reactant of Route 5
Reactant of Route 5
Bimu 8
Reactant of Route 6
Reactant of Route 6
Bimu 8

Q & A

Q1: What is the primary molecular target of Bimu 8?

A1: Bimu 8 acts primarily as an agonist at the 5-HT4 receptor subtype. [, , , ] This means it binds to the receptor and activates it, mimicking the effects of serotonin at this specific subtype.

Q2: What are the downstream effects of Bimu 8 activating the 5-HT4 receptor?

A2: Activation of the 5-HT4 receptor by Bimu 8 triggers a cascade of intracellular events, primarily through the G protein-coupled receptor pathway. These effects vary depending on the tissue and include:

  • Enhanced acetylcholine release in the brain: This may contribute to its procognitive effects. []
  • Facilitation of cholinergic neuromuscular transmission in the gastrointestinal tract: This underlies its prokinetic properties, enhancing gastrointestinal motility. [, ]
  • Relaxation of smooth muscle in the pulmonary vein: This suggests a potential role in cardiovascular regulation. []
  • Modulation of GABA release in the hippocampus: This indicates involvement in complex neuronal signaling pathways. []

Q3: Does Bimu 8 exhibit any activity at other serotonin receptor subtypes?

A3: While Bimu 8 demonstrates high selectivity for the 5-HT4 receptor, some studies suggest it may interact with other subtypes at higher concentrations. For instance, one study found that Bimu 8, at a concentration of 500 µg/rat, increased basal ascorbic acid release in the rat striatum, which was not affected by the 5-HT4 antagonist, DAU 6285. [] This indicates potential activity at other serotonin receptor subtypes, though further investigation is needed.

Q4: What is the molecular formula and weight of Bimu 8?

A4: The molecular formula of Bimu 8 is C20H27N5O2·HCl, and its molecular weight is 405.9 g/mol.

Q5: How do structural modifications of Bimu 8 affect its activity and selectivity for the 5-HT4 receptor?

A5: Research on structurally similar compounds provides insights into the structure-activity relationship of Bimu 8. For example, the presence of an isopropyl substituent at the 3-position of the benzimidazole ring seems crucial for its partial agonist activity at the 5-HT4 receptor. [] Modifications to the piperazine moiety and alkylene spacer also influence its affinity and activity profile.

Q6: What in vitro models have been used to study the effects of Bimu 8?

A6: Various in vitro models, including:

  • Isolated tissue preparations: These include guinea pig ileum [, ], rat esophagus [], and sheep pulmonary vein [] to assess its effects on smooth muscle contractility.
  • Cell culture systems: Mouse colliculi neurons [] were used to investigate its influence on K+ currents.
  • Human intestinal epithelium enriched in L-cells: This model was utilized to assess its ability to stimulate GLP-1 secretion. []

Q7: What are the main in vivo findings regarding Bimu 8's effects on the central nervous system?

A7: In vivo studies in rodents revealed that Bimu 8:

  • Facilitates acetylcholine release in the rat frontal cortex: This suggests a potential role in cognitive enhancement. []
  • Exhibits procognitive effects in the mouse passive avoidance test, reversing amnesia induced by scopolamine, dicyclomine, and hypoxia: This further supports its potential in memory disorders. []
  • Modulates GABA release in the guinea pig hippocampus, indicating complex interactions within neuronal circuits. []

Q8: Has Bimu 8 demonstrated efficacy in any animal models of disease?

A8: Bimu 8 has shown promising results in animal models of:

  • Parkinson's disease: Both activation and blockade of 5-HT4 receptors in the lateral habenula, potentially mediated by Bimu 8, improved working memory in unilateral 6-hydroxydopamine-lesioned rats. [, ]
  • Respiratory compromise: In a goat model, Bimu 8 attenuated etorphine-induced respiratory compromise. []

Q9: What are the implications of species differences in 5-HT4 receptor pharmacology for the development of Bimu 8 as a therapeutic agent?

A10: While Bimu 8 generally exhibits a consistent pharmacological profile across different species, some studies highlight potential variations. For instance, one study observed a lower potency of Bimu 8 in the human isolated detrusor muscle compared to other peripheral tissues. [] Understanding and addressing these species differences are crucial for translating preclinical findings to clinical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.